Dolichol 18
Overview
Description
Dolichol 18 is a long-chain polyisoprenoid alcohol that plays a crucial role in various biological processes. It is part of the dolichol family, which consists of compounds with varying numbers of isoprene units. This compound specifically contains 18 isoprene units, making it a significant member of this family. These compounds are primarily involved in the glycosylation of proteins, a process essential for proper protein folding and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dolichol 18 can be synthesized through the mevalonate pathway, which involves several enzymatic steps. The process begins with the condensation of farnesyl diphosphate with isopentenyl diphosphate, catalyzed by cis-prenyltransferase. This reaction forms a polyprenyl diphosphate, which is then reduced to this compound through a series of reduction steps .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of polyprenols from natural sources, such as plant leaves or animal tissues. These polyprenols are then phosphorylated using reagents like phosphorus oxychloride and triethylamine to produce dolichyl phosphate, which can be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Dolichol 18 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dolichyl phosphate, which is essential for glycosylation processes.
Reduction: The reduction of polyprenyl diphosphate to this compound involves multiple enzymatic steps.
Substitution: This compound can participate in substitution reactions, where its hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and sodium borohydride.
Substitution: Reagents like phosphorus oxychloride and triethylamine are used for substitution reactions.
Major Products Formed
Dolichyl Phosphate: Formed through the oxidation of this compound.
Polyprenyl Diphosphate: An intermediate in the reduction process to form this compound.
Scientific Research Applications
Dolichol 18 has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study polyisoprenoid biosynthesis and glycosylation processes.
Biology: Plays a role in protein glycosylation, which is essential for proper protein folding and function.
Medicine: Investigated for its potential role in aging and neurodegenerative diseases like Alzheimer’s disease.
Industry: Used in the production of glycoproteins and other glycosylated products.
Mechanism of Action
Dolichol 18 exerts its effects primarily through its role in protein glycosylation. It acts as a lipid carrier for the glycan precursor in the early stages of N-linked protein glycosylation. This process occurs in the endoplasmic reticulum, where this compound transfers sugar molecules to newly forming polypeptide chains. This glycosylation is crucial for proper protein folding, stability, and function .
Comparison with Similar Compounds
Similar Compounds
Dolichol 19: Contains 19 isoprene units and has similar functions in glycosylation.
Dolichol 20: Contains 20 isoprene units and is also involved in protein glycosylation.
Uniqueness of Dolichol 18
This compound is unique due to its specific chain length, which affects its solubility and interaction with other molecules. Its role in glycosylation is similar to other dolichols, but its specific properties make it a valuable compound for studying the nuances of glycosylation processes .
Properties
IUPAC Name |
(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71-octadecamethyldoheptaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70-heptadecaen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H148O/c1-73(2)37-20-38-74(3)39-21-40-75(4)41-22-42-76(5)43-23-44-77(6)45-24-46-78(7)47-25-48-79(8)49-26-50-80(9)51-27-52-81(10)53-28-54-82(11)55-29-56-83(12)57-30-58-84(13)59-31-60-85(14)61-32-62-86(15)63-33-64-87(16)65-34-66-88(17)67-35-68-89(18)69-36-70-90(19)71-72-91/h37,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,90-91H,20-36,38,40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70-72H2,1-19H3/b74-39+,75-41+,76-43+,77-45+,78-47+,79-49+,80-51+,81-53+,82-55+,83-57+,84-59+,85-61+,86-63+,87-65+,88-67+,89-69+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJSZJBJNUWXFX-XYHZWHRPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H148O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1246.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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